molecular formula C21H39N3O13 B12658123 Antibiotic AB-74

Antibiotic AB-74

Cat. No.: B12658123
M. Wt: 541.5 g/mol
InChI Key: XQRJFJIKNNEPNI-JUYPSJDTSA-N
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Description

Antibiotic AB 74 is a potent antibiotic compound known for its efficacy against a broad spectrum of bacterial infections. It is particularly effective against Gram-positive bacteria and has been utilized in various research and clinical settings to combat bacterial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibiotic AB 74 involves several key steps The initial step typically includes the formation of the core structure through a series of condensation reactionsThe final product is obtained after purification processes such as crystallization or chromatography .

Industrial Production Methods

Industrial production of Antibiotic AB 74 often involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria or fungi that naturally produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .

Chemical Reactions Analysis

Types of Reactions

Antibiotic AB 74 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Antibiotic AB 74 has a wide range of applications in scientific research:

Mechanism of Action

Antibiotic AB 74 exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound binds to specific sites on the ribosome, preventing the formation of essential proteins required for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antibiotic AB 74 is unique due to its specific binding affinity to bacterial ribosomes and its effectiveness against a wide range of Gram-positive bacteria. Unlike some other antibiotics, it has shown lower susceptibility to resistance mechanisms, making it a valuable tool in the fight against bacterial infections .

Properties

Molecular Formula

C21H39N3O13

Molecular Weight

541.5 g/mol

IUPAC Name

(3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6?,7-,8+,9-,10+,11-,12+,13-,14-,15-,16?,17+,18+,19?,20+,21?/m1/s1

InChI Key

XQRJFJIKNNEPNI-JUYPSJDTSA-N

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@H](C([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@@H]([C@H]([C@H](O4)C(CO)N)O)O)O)O)NC

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC

Origin of Product

United States

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